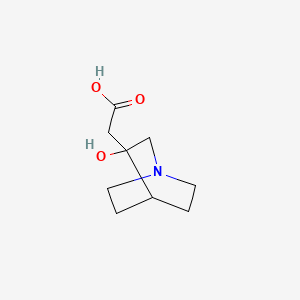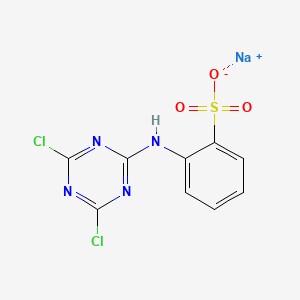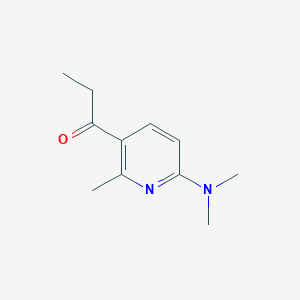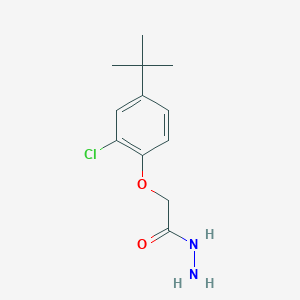![molecular formula C7H6N4O2 B13000898 methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by the fusion of a pyrazole ring with a pyrazine ring, resulting in a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was first reported in 1908 .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of solid catalysts, such as AC-SO3H, offers advantages in terms of cost, non-toxicity, and stability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrazines with various functional groups.
Aplicaciones Científicas De Investigación
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound’s bicyclic structure allows it to interact with specific molecular pathways, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyridine ring instead of a pyrazine ring.
1H-pyrazolo[3,4-b]quinolines: These compounds feature a quinoline ring fused with a pyrazole ring.
Uniqueness
This compound is unique due to its specific fusion of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
IUPAC Name |
methyl 2H-pyrazolo[3,4-b]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-4-6(11-10-5)9-3-2-8-4/h2-3H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFEQGGESFTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NN1)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
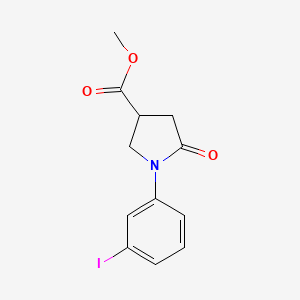
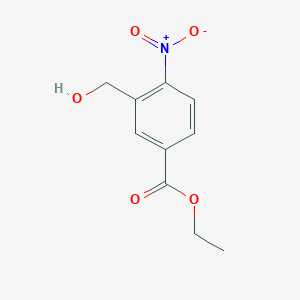


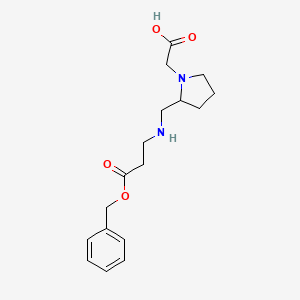
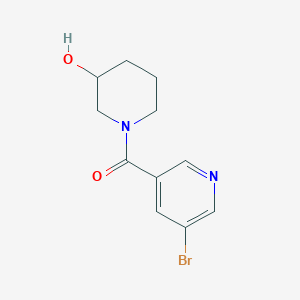
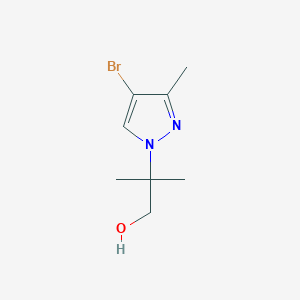
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
